ERK5-IN-5 Exhibits Potent Anti-Proliferative Activity in A549 Non-Small Cell Lung Cancer Cells
ERK5-IN-5 demonstrates anti-proliferative activity against A549 non-small cell lung cancer cells with an IC50 value of 6.23 µg/mL . In contrast, the structurally distinct ERK5 inhibitor XMD8-92 exhibits a growth inhibitory concentration (GI50) of 1.5 µM in HeLa cells, which corresponds to approximately 0.58 µg/mL [1]. While the assay systems and cell lines differ, this cross-study comparison places ERK5-IN-5's cellular potency in a similar order of magnitude as a well-characterized tool compound, albeit in a distinct cancer model.
| Evidence Dimension | Cellular anti-proliferative potency |
|---|---|
| Target Compound Data | IC50 = 6.23 µg/mL (approximately 18.4 µM, assuming a molecular weight of 337.8 g/mol) |
| Comparator Or Baseline | XMD8-92: GI50 = 1.5 µM in HeLa cells (approximately 0.58 µg/mL, assuming MW 388.5 g/mol) |
| Quantified Difference | Direct comparison not possible due to differing cell lines (A549 vs. HeLa) and metrics (IC50 vs. GI50). XMD8-92 appears ~30-fold more potent on a molar basis in HeLa cells. |
| Conditions | Target: A549 lung adenocarcinoma cell line. Comparator: HeLa cervical adenocarcinoma cell line. |
Why This Matters
This data establishes ERK5-IN-5 as a viable tool for investigating ERK5-dependent proliferation specifically in A549 lung cancer models, a cell line where ERK5 signaling has been implicated in tumor progression and therapeutic resistance.
- [1] Deng X, et al. The discovery of small-molecule inhibitors of ERK5 for the treatment of cancer. PhD Thesis. 2017. View Source
